9,10,16-Trihydroxyhexadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10,16-trihydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUJCGAYMDLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862139 | |
| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
304.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | DL-erythro-Aleuritic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
6949-98-0, 533-87-9 | |
| Record name | Aleuritolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |
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| Record name | 6949-98-0 | |
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| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
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| Record name | 9,10,16-trihydroxyhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |
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Biochemical Origins and Advanced Isolation Methodologies
Biosynthesis Pathways of Aleuritic Acid in Biological Systems
The formation of aleuritic acid is a complex biological process occurring within the lac insect, primarily Kerria lacca. This process involves a series of enzymatic reactions and is influenced by genetic and environmental factors.
The biosynthesis of aleuritic acid, a 9,10,16-trihydroxyhexadecanoic acid, originates from the common precursor acetyl-CoA. cambridge.orgresearchgate.net This precursor enters the fatty acid synthesis pathway, where a multi-step elongation process is catalyzed by fatty acid synthases (FAS) to form hexadecanoic acid (palmitic acid). cambridge.orgnih.govmdpi.comresearchgate.net
Subsequent to the chain elongation, the hexadecanoic acid molecule undergoes hydroxylation at the C9, C10, and C16 positions to yield aleuritic acid. cambridge.org This critical hydroxylation step is believed to be carried out by cytochrome P450 enzymes. cambridge.orgresearchgate.net The monooxygenase activity of these enzymes facilitates the in-chain hydroxylation, a mechanism also observed in the formation of plant cutin monomers. cambridge.org The entire process is fueled by the rich sugar diet of the lac insect, which is metabolized to produce the necessary acetyl-CoA. cambridge.org
Transcriptomic analyses of lac insects, such as Kerria chinensis and Kerria lacca, have provided significant insights into the genetic basis of aleuritic acid synthesis. nih.govmdpi.comnih.gov Studies have identified numerous differentially expressed genes (DEGs) between developmental stages with high and low lac secretion rates. nih.govresearchgate.net Many of these genes are implicated in fatty acid metabolism, including fatty acid biosynthesis and elongation, as well as terpenoid backbone biosynthesis. mdpi.commdpi.combiorxiv.org
Key genes and enzyme families identified as crucial for this process include:
Fatty Acid Synthases (FAS): Catalyze the synthesis of the fatty acid chain. nih.govmdpi.comresearchgate.net
Elongases of Very Long Chain Fatty Acids (ELO): Involved in the extension of the fatty acid chain. mdpi.com
Fatty Acid Desaturases (FAD): Participate in modifying the fatty acid structure. nih.govmdpi.comresearchgate.net
Cytochrome P450 Monooxygenases: Responsible for the characteristic hydroxylation of the fatty acid chain. cambridge.orgresearchgate.net
Genomic and transcriptomic data have enabled the construction of putative biosynthetic pathways, highlighting the key regulatory roles of specific genes in the production of valuable fatty acids. biorxiv.orgnih.gov For instance, transcriptomic analysis has led to the screening of 25 key candidate genes involved in the lac biosynthesis pathway. biorxiv.org
The chemical composition of lac resin, and consequently the yield of aleuritic acid, is significantly influenced by the host plant on which the lac insect feeds. nih.govmdpi.com Different host plants provide varying nutritional profiles, which can affect the metabolic processes within the insect, leading to variations in the final resin composition. cabidigitallibrary.org
Studies have shown that there is a considerable variation (13-28%) in the extractable aleuritic acid content from lac resins obtained from different lac insect species and strains grown on various host plants and in different seasons. cabidigitallibrary.orgpurnank.co.in For example, scraped lac from Kerria chinensis has been found to contain a higher percentage of extractable aleuritic acid (28%) compared to that from Kerria sharda (13%). cabidigitallibrary.orgpurnank.co.inresearchgate.net The research identified that fresh scraped lac produced by K. chinensis grown on F. macrophylla is a particularly suitable raw material for profitable aleuritic acid production. cabidigitallibrary.orgpurnank.co.inresearchgate.net Environmental conditions also play a role in the chemical makeup of the secreted lac. nih.govmdpi.com
Optimized Extraction and Purification Techniques from Natural Resins
The isolation of high-purity aleuritic acid from natural lac resins (seedlac) is a multi-step process that has seen significant advancements aimed at improving yield, purity, and efficiency while reducing environmental impact. scispace.comcsmcri.res.inresearchgate.net
The conventional method for extracting aleuritic acid involves the alkaline hydrolysis or saponification of shellac, which is a polyester (B1180765) of various hydroxy acids. csmcri.res.insaraogishellac.comscitepress.org This process breaks the ester bonds, liberating the constituent acids. researchgate.net
Recent innovations have focused on optimizing this crucial step:
Optimized Alkali Concentration: Studies have systematically evaluated the effect of sodium hydroxide (B78521) (NaOH) concentration on the yield of aleuritic acid. It has been observed that a 20% NaOH solution provides the optimal condition for the highest yield, which can be up to 25.5% from seedlac, 27.2% from shellac, and 28.7% from de-waxed shellac. most.gov.bdresearchgate.net
Temperature and Time Control: Saponification is typically carried out at elevated temperatures (70 to 110°C) for a specific duration (e.g., over 20 minutes) to ensure complete hydrolysis. google.com
Salting-Out Mechanism: The introduction of a salting-out step, often using a saturated sodium chloride (NaCl) solution, facilitates the precipitation of sodium aleuritate from the saponified mixture. scispace.comresearchgate.netgoogle.com This improves the separation and filtration of the aleuritic acid salt. google.com
The following table summarizes the effect of NaOH concentration on aleuritic acid yield from different lac sources, based on experimental findings. most.gov.bd
| Lac Source | NaOH Concentration | Aleuritic Acid Yield (%) |
| Seedlac | 10% | 15.8 |
| Seedlac | 15% | 18.5 |
| Seedlac | 20% | 25.5 |
| Seedlac | 25% | 20.3 |
| Seedlac | 30% | 18.5 |
| Shellac | 20% | 27.2 |
| De-waxed Shellac | 20% | 28.7 |
Following hydrolysis and separation of the crude sodium aleuritate, the salt is dissolved in hot water and acidified (e.g., with sulfuric acid) to precipitate the crude aleuritic acid. most.gov.bdgoogle.com The subsequent purification of this crude product is critical for achieving the high purity required for industrial applications.
Traditional recrystallization from water often leads to significant yield losses, sometimes as high as 40-50%. scispace.comresearchgate.net Advanced strategies have been developed to overcome this limitation:
Polarity-Manipulated Solvent Systems: A significant innovation is the use of mixed solvent systems for recrystallization. A combination of water with methanol (B129727) or isopropanol (B130326) has proven highly effective. researchgate.netresearchgate.net An 80:20 ratio of water to methanol/isopropanol has been shown to recover 85-90% of the aleuritic acid, a substantial improvement over traditional methods. researchgate.net
Single-Step Recrystallization: By combining optimized alkaline hydrolysis with a salting-out mechanism and a polarity-manipulated solvent system, it is possible to achieve high-purity (>99%) aleuritic acid in a single recrystallization step. scispace.comresearchgate.net This streamlined process is more cost-effective and environmentally friendly. scispace.comresearchgate.net
These advanced methods consistently produce aleuritic acid with a purity exceeding 99% and a melting point of 100-101°C, meeting the stringent requirements of industries such as perfumery. scispace.comresearchgate.net The improved processes not only enhance the yield and quality of the final product but also significantly reduce the processing time from 15-20 days to just a few days. csmcri.res.in
The table below compares traditional and advanced recrystallization techniques.
| Technique | Solvent | Recovered Yield (%) | Purity (%) |
| Traditional | Water | 50-60 | 70-94 |
| Advanced | Water:Methanol/Isopropanol (80:20) | 85-95 | >99 |
Process Efficiency, Yield Enhancement, and Purity Assessment in Isolation
Conventional methods for isolating aleuritic acid from seedlac or shellac typically involve alkaline hydrolysis followed by purification. These processes are generally time-consuming, sometimes taking 15 to 20 days per batch, and result in relatively low yields of 10–20%. csmcri.res.inresearchgate.net The purity of the aleuritic acid obtained through these standard procedures is also variable, ranging from 70% to 94%. scispace.comresearchgate.net This level of purity is often insufficient for industries like perfumery, which require a high-grade starting material. scispace.com The subsequent need for multi-stage crystallization to improve purity can lead to significant product losses, sometimes as high as 40–50%. scispace.comresearchgate.net
To address these limitations, modern methodologies have been developed that significantly improve both the yield and purity of the final product while drastically reducing the extraction time.
Yield Enhancement Strategies
Several strategies have proven effective in enhancing the yield of aleuritic acid. One key area of optimization is the initial hydrolysis step. The concentration of the alkaline solution used for saponification has a direct impact on the extraction yield. Studies have shown that using a 20% sodium hydroxide solution provides the optimal concentration for maximizing the yield of aleuritic acid from various lac sources, including seedlac, shellac, and de-waxed shellac. most.gov.bd
Another significant advancement is the application of microwave technology. Microwave-assisted hydrolysis can reduce the saponification time from days to less than 30 minutes. cbs.dk This rapid, efficient method, combined with optimized impurity removal steps, has been shown to increase the yield from a typical 35-40% to as high as 85–86%. cbs.dk Pre-treatment of the seedlac, such as a decolorized process to remove natural dyes like laccaic acid before hydrolysis, has also been shown to improve the percentage of aleuritic acid in the final product from 28.43% to 44.30%, an increase of 56%. scitepress.org
The following table compares traditional and modern extraction techniques, highlighting the improvements in duration, yield, and purity.
| Parameter | Traditional Method | Modified/Microwave-Assisted Method |
| Duration | 10–20 days csmcri.res.inresearchgate.net | 1.5–2 days cbs.dk |
| Yield | 10–20% scispace.comresearchgate.net | Up to 86% cbs.dk |
| Purity | 70–94% scispace.comresearchgate.net | >98% cbs.dk |
| Recrystallization Loss | 40–50% scispace.comresearchgate.net | 5–15% scispace.comresearchgate.net |
The effect of sodium hydroxide concentration on the yield from different lac sources is detailed in the table below.
| Lac Source | NaOH Concentration | Aleuritic Acid Yield |
| Seedlac | 10% | 15.8% most.gov.bd |
| 15% | 18.5% most.gov.bd | |
| 20% | 25.5% most.gov.bd | |
| 25% | 20.3% most.gov.bd | |
| 30% | 18.5% most.gov.bd | |
| Shellac | 20% | 27.5% most.gov.bd |
| De-waxed Shellac | 20% | 28.7% most.gov.bd |
Purification and Purity Assessment
Achieving high purity is as critical as maximizing yield. Post-hydrolysis, the crude aleuritic acid must be purified, typically through recrystallization. The choice of solvent system is crucial for minimizing product loss while maximizing purity. Traditional recrystallization techniques can result in yield losses of 40-50%. scispace.com However, modified techniques using a polarity-manipulated solvent system, such as a water and methanol/isopropanol mixture (80:20 ratio), have been shown to be highly effective, recovering 85-90% of the original yield. researchgate.net A modified extraction method combined with a single-step recrystallization has been developed that consistently produces aleuritic acid with a purity of over 99% and a recovered yield of 85-95%. scispace.comresearchgate.net
The purity of the final aleuritic acid product is assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantitatively determining the purity of aleuritic acid. cbs.dkscispace.com It separates compounds based on their interaction with a stationary phase and a mobile phase pumped at high pressure. tricliniclabs.com For aleuritic acid analysis, an HPLC equipped with a Refractive Index (RI) detector is often employed. scispace.com Other analytical methods include Gas Chromatography (GC), which is suitable for analyzing volatile substances, and Differential Scanning Calorimetry (DSC), which is used to characterize the melting point and thermal properties of the crystals. cbs.dkscispace.comtricliniclabs.com Fourier-Transform Infrared Spectroscopy (FTIR) is also used to confirm the identity of the isolated compound by analyzing its characteristic infrared absorption bands. most.gov.bd
The table below outlines typical chromatographic conditions for the purity analysis of aleuritic acid using HPLC.
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) scispace.comtricliniclabs.com |
| Detector | Refractive Index (RI) Detector scispace.com |
| Mobile Phase | Methanol:Water:Trifluoroacetic Acid (60:40:0.1 v/v/v) google.com |
| Flow Rate | 1.0 mL/min google.com |
| Column Temperature | 30°C google.com |
These advanced methodologies for isolation and purification represent a significant step forward, enabling the production of high-purity aleuritic acid in a more cost-effective, efficient, and environmentally sustainable manner compared to traditional processes. cbs.dkresearchgate.net
Chemical Synthesis and Derivatization Strategies
Stereoselective and Total Synthesis Approaches to Aleuritic Acid
The synthesis of aleuritic acid and its stereoisomers has been a subject of significant research to control the stereochemistry at the C9 and C10 positions. Natural aleuritic acid possesses a threo configuration.
Total Synthesis of Racemic Aleuritic Acid The first total synthesis of racemic (±)-aleuritic acid was achieved through a multi-step process. rsc.org A key strategy involves the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid to produce 16-hydroxyhexadec-9-ynoic acid. rsc.orgyoutube.com This intermediate is then semihydrogenated to yield cis-16-hydroxyhexadec-9-enoic acid. rsc.orgyoutube.com Subsequent hydroxylation of the double bond allows for the creation of the vicinal diol characteristic of aleuritic acid. The stereochemistry of the final product is determined by the hydroxylation method:
Trans-hydroxylation of the cis-alkene leads to the formation of the (±)-threo isomer, which is the racemic form of natural aleuritic acid. rsc.orgyoutube.com
Cis-hydroxylation of the cis-alkene results in the (±)-erythro isomer, a diastereomer of aleuritic acid. rsc.orgyoutube.com
Stereoselective Synthesis and Optical Resolution Modern synthetic approaches focus on achieving specific stereoisomers. The Sharpless asymmetric dihydroxylation is a powerful method used to introduce a defined stereochemistry. For instance, this technique can be applied to an unsaturated precursor like methyl 9Z-hexadecenoate using the AD-mix-β reagent to stereoselectively install the (9S,10S) diol configuration. rsc.org
Another approach to obtaining optically active aleuritic acid is through the resolution of the racemic mixture. (±)-threo-Aleuritic acid can be resolved by fractional crystallization using chiral resolving agents like (−)brucine or (−)ephedrine. youtube.com This process selectively crystallizes the salt of one enantiomer, allowing for its separation and subsequent recovery as the pure, optically active acid. youtube.com
Table 1: Key Synthetic Approaches to Aleuritic Acid Stereoisomers
| Approach | Precursor | Key Reaction Step | Product Stereochemistry | Reference(s) |
| Total Synthesis | cis-16-hydroxyhexadec-9-enoic acid | Trans-hydroxylation | (±)-threo (racemic aleuritic acid) | rsc.org, youtube.com |
| Total Synthesis | cis-16-hydroxyhexadec-9-enoic acid | Cis-hydroxylation | (±)-erythro | rsc.org, youtube.com |
| Stereoselective Synthesis | Methyl 9Z-hexadecenoate | Sharpless Asymmetric Dihydroxylation | (9S,10S) or (9R,10R) | rsc.org |
| Optical Resolution | (±)-threo-aleuritic acid | Fractional Crystallization with (−)brucine | (+) and (−) enantiomers | youtube.com |
Functionalization Reactions and Diverse Derivatization Pathways
The presence of multiple reactive functional groups (one carboxyl and three hydroxyls) allows for a wide array of derivatization strategies, making aleuritic acid a valuable chemical building block.
The carboxyl and hydroxyl groups of aleuritic acid readily undergo esterification. Simple esters, such as methyl, ethyl, propyl, and butyl aleuritates, can be prepared through reactions with the corresponding alcohols, often catalyzed by acids like hydrous hydrogen chloride. scribd.com These lower alkyl esters have found applications as effective plasticizers for cellulose (B213188) derivatives in lacquers and other plastic compositions. scribd.com
The bifunctional nature of aleuritic acid, with a carboxylic acid at one end and a primary hydroxyl group at the other, makes it an ideal monomer for polycondensation reactions. This process leads to the formation of biodegradable aliphatic polyesters known as polyaleuritates. Melt polycondensation is a common solvent-free method for this polymerization, which can be performed with or without a catalyst. nih.gov This reaction creates long polymer chains through the repeated formation of ester linkages between aleuritic acid molecules, offering a sustainable route to new biomaterials.
The vicinal diol at the C9 and C10 positions is a key site for chemical modification. It is possible to convert the naturally occurring threo-aleuritic acid into its erythro-diastereomer, which is a hydroxy-substituted derivative. youtube.com
Furthermore, the hydroxyl groups can be substituted with halogens. For example, threo-aleuritic acid can be transformed into erythro-9,10,16-tribromohexadecanoic acid. youtube.com This halogenation reaction opens pathways to further synthetic modifications by introducing reactive carbon-halogen bonds into the molecule.
Aleuritic acid is a premier starting material for the synthesis of macrocyclic lactones, which are highly valued in the fragrance industry for their musk-like odors. chemshel.comforeverest.netresearchgate.net The synthesis of these large-ring compounds leverages the terminal carboxyl and hydroxyl groups of the C16 chain of aleuritic acid or its derivatives.
Prominent examples of macrocyclic musks synthesized from aleuritic acid include:
Ambrettolide and Isoambrettolide: These are 16-membered lactones. One synthetic route to ambrettolide involves converting aleuritic acid into an intermediate bromo-acid, which is then cyclized under high-dilution conditions using a base like potassium carbonate to favor intramolecular lactonization. organic-chemistry.orggoogle.com A practical synthesis of ambrettolide involves the conversion of aleuritic acid to isoaleuritic acid, followed by hydrobromination, debromination, and finally lactonization. organic-chemistry.org Isoambrettolide (trans-Δ⁹-isoambrettolide) can be synthesized in a three-step process involving the formation of a dioxolane derivative, subsequent reaction with acetic anhydride (B1165640), and final cyclization. wikipedia.org
Civetone (B1203174): This is a 17-membered macrocyclic ketone. Its synthesis from aleuritic acid is more complex, requiring chain elongation. chemshel.comgoogle.com One approach involves converting aleuritic acid into a dioic acid intermediate, which is then cyclized to form the ketone ring. google.comacs.org
Table 2: Macrocyclic Compounds Derived from Aleuritic Acid
| Compound | Class | Ring Size | Key Application | Reference(s) |
| Ambrettolide | Macrocyclic Lactone | 16-membered | Perfumery (Musk) | organic-chemistry.org, acsgcipr.org |
| Isoambrettolide | Macrocyclic Lactone | 16-membered | Perfumery (Musk) | google.com, wikipedia.org |
| Civetone | Macrocyclic Ketone | 17-membered | Perfumery (Musk) | acs.org, google.com |
Beyond perfumery, aleuritic acid serves as a precursor for various other biologically active molecules, including prostaglandins (B1171923) and insect sex pheromones. foreverest.netresearchgate.net Its versatile structure allows for the construction of complex molecular architectures with specific biological functions.
The vicinal diol at the C9-C10 position provides a handle for the synthesis of epithio derivatives (thiiranes). While direct synthesis from aleuritic acid is not extensively documented, established chemical pathways for converting 1,2-diols to episulfides are applicable. A common strategy involves a two-step process:
Epoxidation: The vicinal diol is first converted into an epoxide. This can be achieved through methods like forming a cyclic orthoacetate, followed by ring-opening and base-mediated ring closure. An alternative route mentioned in early literature is the direct conversion of aleuritic acid into 16-hydroxy-trans-9,10-epoxyhexadecanoic acid via a bromo-acetoxy intermediate. rsc.org
Thiation: The resulting epoxide is then treated with a sulfur-transfer reagent, such as potassium thiocyanate (B1210189) (KSCN) or thiourea, to replace the oxygen atom with sulfur, yielding the corresponding episulfide (thiirane). organic-chemistry.orgacs.org
This pathway provides a route to epithio-substituted fatty acids, a class of compounds with potential biological activities.
Catalytic Methodologies in Aleuritic Acid Chemical Transformations
Catalysts play a crucial role in enhancing the efficiency and selectivity of chemical transformations involving aleuritic acid.
In esterification reactions , Brønsted acids are commonly employed. For the synthesis of simple alkyl esters, mineral acids like hydrous hydrogen chloride are effective. scribd.com For more complex esterifications, catalysts such as p-toluenesulfonic acid (p-TSA) are used. wikipedia.org
For polycondensation reactions to form polyesters, various catalysts are utilized to facilitate the process, which often requires high temperatures.
Tin-based catalysts have been successfully used in the dehydropolycondensation of protected aleuritic acid to yield high molecular weight polymers. nih.gov
Titanium catalysts , such as titanium tetraisopropoxide, are effective for the melt-condensation of other hydroxy fatty acids and represent a viable catalytic system for aleuritic acid polymerization.
Other common polycondensation catalysts for polyesters include compounds based on antimony and germanium .
Biological Activities and Mechanistic Investigations
Anti-inflammatory Activities and Underlying Molecular Mechanisms
Aleuritic acid itself has been noted for its potential to modulate inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions . While specific detailed mechanistic studies on aleuritic acid are ongoing, the broader class of phytochemicals, which includes compounds with similar hydroxyl and carboxylic acid functionalities, often exert anti-inflammatory effects through various pathways. These mechanisms can include the modulation of cellular activities of inflammation-related cells, inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS), and the regulation of pro-inflammatory gene expression, often linked to the inhibition of pathways such as NF-κB nih.govunimma.ac.id. Compounds structurally related to aleuritic acid, such as oleanolic acid, have demonstrated potent antioxidant and anti-inflammatory effects, partly by neutralizing reactive oxygen species and modulating signaling pathways involved in inflammation nih.gov.
Antimicrobial Efficacy Against Bacterial and Fungal Strains
Research has demonstrated that aleuritic acid derivatives exhibit significant antimicrobial activity against a spectrum of bacterial and fungal strains. Studies involving the synthesis and evaluation of various aleuritic acid derivatives have shown that these compounds possess notable inhibitory effects on microbial growth researchgate.netresearchgate.net.
For instance, synthesized derivatives of aleuritic acid have displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds showing good activity against Gram-negative strains like Escherichia coli researchgate.netresearchgate.net. In terms of antifungal efficacy, certain derivatives have also exhibited promising activity against fungal pathogens researchgate.netresearchgate.net. The minimum inhibitory concentration (MIC) values vary among different derivatives and tested strains, indicating a structure-dependent antimicrobial potential researchgate.netresearchgate.net.
Table 1: Antimicrobial Activity of Aleuritic Acid Derivatives
| Compound | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Aleuritic Acid Derivative | Staphylococcus aureus | 12.5 µg/ml | researchgate.net |
| Aleuritic Acid Derivative | Bacillus subtilis | 12.5 µg/ml | researchgate.net |
| Aleuritic Acid Derivative | Escherichia coli | 12.5 µg/ml | researchgate.net |
| Aleuritic Acid Derivative | Candida albicans | 12.5 µg/ml | researchgate.net |
| Trigonostemone | Staphylococcus aureus (MRSA) | 6.25 mg/mL | cabidigitallibrary.org |
| Trigonostemone | Bacillus cereus | 6.25 mg/mL | cabidigitallibrary.org |
Note: MIC values are presented as reported in the respective studies. Some studies reported inhibition zone diameters instead of MIC values.
Antioxidant Properties and Cellular Protection Mechanisms
While direct extensive studies on aleuritic acid's antioxidant mechanisms are less detailed in the provided snippets, its structural features, including hydroxyl groups, suggest potential antioxidant capabilities. Antioxidants play a crucial role in cellular protection by neutralizing reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the development of various diseases nih.gov. Compounds like oleanolic acid, which share some structural resemblances and are found in nature alongside other bioactive molecules, are known for their potent antioxidant properties, contributing to the protection of organs like the heart, liver, and kidneys from oxidative damage nih.gov. The general mechanisms by which antioxidants protect cells involve scavenging free radicals, inhibiting lipid peroxidation, and modulating cellular signaling pathways that regulate oxidative stress responses nih.govnih.gov.
Antiamoebic Activities and in vitro Potency
Research has explored the antiamoebic potential of certain derivatives synthesized from aleuritic acid. These derivatives have demonstrated notable in vitro activity against Entamoeba histolytica, a protozoan parasite responsible for amoebiasis researchgate.net. Specifically, several synthesized compounds exhibited antiamoebic activity with half-maximal inhibitory concentrations (IC50) in the micromolar range researchgate.net. Some of these derivatives showed superior potency compared to the established antiamoebic drug metronidazole, indicating their promise as potential therapeutic agents against amoebic infections researchgate.net.
Advanced Analytical Characterization and Methodological Developments
Spectroscopic Techniques for Structural Elucidation
Spectroscopy plays a pivotal role in confirming the molecular structure and identifying the key chemical features of aleuritic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of aleuritic acid. While a complete, assigned spectrum is not always readily published, the principles of NMR allow for the verification of its structure and the assessment of its purity. The conformation around the C9-C10 bond, bearing the vicinal diols, has been determined to be gauche. nih.gov
For purity analysis, ¹H NMR can be particularly useful. The presence of impurities would be indicated by signals outside of those expected for the aleuritic acid structure. Furthermore, NMR has been employed to confirm enantiomeric purity. In one study, after resolving (±)-threo-aleuritic acid, the methyl ester derivative, (±)-methyl aleuritate, was analyzed using a chiral NMR shift reagent. dss.go.th The reagent induces chemical shift differences between the enantiomers, allowing for the confirmation of the successful separation and the enantiomeric purity of the final product. dss.go.th
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂- (Aliphatic chain) | ~1.2-1.6 | Complex multiplet region representing the bulk of the methylene (B1212753) protons. |
| ¹H | -CH(OH)- | ~3.4-4.0 | Protons attached to carbons bearing hydroxyl groups are deshielded. |
| ¹H | -CH₂-COOH | ~2.2-2.4 | Protons alpha to the carboxyl group. |
| ¹H | -OH, -COOH | Variable (broad) | Chemical shift is dependent on solvent, concentration, and temperature. |
| ¹³C | -COOH | ~175-185 | Characteristic region for carboxylic acid carbons. |
| ¹³C | -C(OH)- | ~60-80 | Carbons bonded to hydroxyl groups. |
| ¹³C | -CH₂- (Aliphatic chain) | ~20-40 | Represents the carbons of the long alkyl chain. |
Mass spectrometry (MS) is a key technique for determining the molecular weight of aleuritic acid and for obtaining structural information through fragmentation analysis. The nominal molecular weight of aleuritic acid (C₁₆H₃₂O₅) is 304.42 g/mol . nist.gov
In electrospray ionization (ESI) tandem mass spectrometry (MS/MS) in negative mode, aleuritic acid and related hydroxyacids exhibit characteristic fragmentation patterns. These patterns typically involve neutral losses of water (H₂O) and carbon dioxide (CO₂). dss.go.th Crucially, fragment ions are also produced by cleavage at positions corresponding to the hydroxyl groups, which helps to pinpoint their location on the aliphatic chain. dss.go.th For example, a fragment ion with an m/z of 171.1027 corresponds to a [C₉H₁₅O₃]⁻ species, resulting from cleavage between the C9-C10 bond and indicating the hydroxyl group at C9. dss.go.th Another fragment at m/z 201.1120 ([C₁₀H₁₇O₄]⁻) is indicative of the hydroxyl group at the C10 position. dss.go.th These specific cleavages provide unambiguous confirmation of the 9,10-diol structure.
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Formula | Structural Significance |
|---|---|---|---|
| 303.2177 | 201.1120 | C₁₀H₁₇O₄⁻ | Indicates hydroxyl group at C10. |
| 171.1027 | C₉H₁₅O₃⁻ | Indicates hydroxyl group at C9 via C9-C10 cleavage. dss.go.th |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the aleuritic acid molecule by measuring the absorption of infrared radiation. The FTIR spectrum of aleuritic acid shows characteristic absorption bands that confirm its key structural features: multiple hydroxyl groups and a carboxylic acid group. researchgate.net
A very strong and broad peak observed in the region of 3290-3300 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups, with the broadness indicating hydrogen bonding. researchgate.net The asymmetric and symmetric C-H stretching of the aliphatic methylene (-CH₂-) groups are seen as peaks around 2927 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net The presence of the carboxylic acid is confirmed by a broad O-H stretching band centered around 2642 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1716 cm⁻¹. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3290 (Strong, Broad) | O-H Stretch | Hydroxyl (-OH) Groups researchgate.net |
| ~2927 | C-H Asymmetric Stretch | Aliphatic (-CH₂-) researchgate.net |
| ~2850 | C-H Symmetric Stretch | Aliphatic (-CH₂-) researchgate.net |
| ~2642 (Broad) | O-H Stretch | Carboxylic Acid (-COOH) researchgate.net |
| ~1716 (Strong) | C=O Stretch | Carboxylic Acid (-COOH) researchgate.net |
Chromatographic Methods for Separation and Quantification
Chromatography is essential for separating aleuritic acid from complex mixtures, assessing its purity, and performing accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of aleuritic acid. oregonstate.educompoundchem.com Due to the lack of a strong UV chromophore, detection is often accomplished using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). nih.govoregonstate.edu Methods have been developed that achieve purities greater than 99%. oregonstate.edu A typical mobile phase for HPLC analysis might consist of a mixture of methanol (B129727), water, and an acid modifier like trifluoroacetic acid to ensure good peak shape. nih.gov
Aleuritic acid possesses two chiral centers (at C9 and C10), meaning it can exist as different stereoisomers. Chiral resolution—the separation of enantiomers—is critical in pharmaceutical and fragrance applications. While direct separation on chiral HPLC columns is a common strategy for many compounds, specific methods for aleuritic acid are not widely detailed. chromatographyonline.comchiralpedia.com The resolution of aleuritic acid enantiomers has been successfully achieved by classical chemical methods, which involve forming diastereomeric salts with a chiral resolving agent, such as (−)-brucine, followed by separation and regeneration of the pure enantiomer. dss.go.th The purity of the resolved enantiomer can then be confirmed by techniques like chiral NMR. dss.go.th
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Reversed-phase (e.g., C18) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water, often with an acid modifier (e.g., 0.1% Trifluoroacetic Acid). nih.gov |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). nih.govoregonstate.edu |
| Flow Rate | Typically 0.5-1.5 mL/min. nih.gov |
| Column Temperature | Ambient to slightly elevated (e.g., 30-35 °C). nih.gov |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for impurity profiling and the compositional analysis of shellac, the natural resin from which aleuritic acid is derived. rsc.orgmdpi.com Since aleuritic acid is a non-volatile polyhydroxy acid, it requires chemical derivatization prior to GC analysis to convert it into a more volatile form. This is typically achieved by methylation, which converts the carboxylic acid and hydroxyl groups into methyl esters and methyl ethers, respectively. nih.gov
Reactive pyrolysis-gas chromatography (Py-GC) in the presence of an organic alkali like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is an effective method for analyzing the composition of shellac without cumbersome pretreatment. rsc.orgnih.gov This technique simultaneously breaks down the polyester (B1180765) structure of the resin and derivatizes the constituent acids, allowing for the sensitive determination of aleuritic acid alongside other components like terpenic acids and fatty acids. rsc.org This compositional analysis is useful for comparing shellac samples from different geographical origins. rsc.org For impurity profiling, GC-MS can detect and identify volatile or semi-volatile impurities that may be present in aleuritic acid samples, which is crucial for quality control in its applications. netlify.app
Thermal Analysis Techniques for Material Behavior
Thermal analysis techniques are essential in characterizing the material properties of aleuritic acid and its derivatives, providing critical data on thermal transitions, stability, and decomposition. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govmdpi.com This method is highly sensitive for studying the thermotropic properties of materials and is used to determine thermal transitions such as melting temperature (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). nih.govmdpi.com
In the study of aleuritic acid and its polymers, DSC provides insight into the material's behavior upon heating and cooling. For instance, the polymerization of aleuritic acid into polyaleuritate via a solvent-free, melt poly-condensation reaction has been investigated under various temperature conditions, indicating the importance of thermal transitions in the formation of the polymer. researchgate.net While specific DSC data for pure aleuritic acid monomer is not detailed in the provided research, the analysis of its resulting polymers and composites is prominent. The thermal behavior of materials like recycled polypropylene (B1209903) composites has been analyzed using DSC to determine melting temperatures and crystallization enthalpies, demonstrating the technique's utility in understanding how additives like fatty acids influence polymer thermal properties.
The analysis of a DSC thermogram reveals key thermal events. The glass transition (Tg) appears as a step-like change in the heat flow curve, representing the change from a rigid, glassy state to a more flexible, rubbery state. Exothermic peaks can indicate crystallization (Tc), while endothermic peaks typically represent the melting (Tm) of the material. mdpi.com
Table 1: Key Thermal Transitions Measured by DSC
| Thermal Transition | Description | Typical Appearance on DSC Thermogram |
| Glass Transition (Tg) | Temperature at which an amorphous or semi-crystalline material transitions from a rigid, glassy state to a rubbery, more mobile state. | A step or shift in the baseline of the heat flow curve. mdpi.com |
| Crystallization (Tc) | Temperature at which a disordered, amorphous material organizes into a highly ordered, crystalline structure upon heating. | An exothermic peak (releases heat). mdpi.com |
| Melting (Tm) | Temperature at which a crystalline material transitions into a liquid state. | An endothermic peak (absorbs heat). mdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govmdpi.com It is a primary method for determining the thermal stability and degradation profile of materials. nih.gov The TGA instrument continuously weighs a sample as it is heated, providing a quantitative measurement of mass loss associated with events like decomposition and oxidation. researchgate.net
The thermal stability of polyaleuritate, the polyester derived from aleuritic acid, has been characterized using TGA. Research shows that pure polyaleuritate exhibits significant thermal stability. researchgate.net Its degradation profile consists of two main thermal events, which are associated with the breakdown of different chemical groups within the polymer structure. researchgate.net The thermal stability of polyaleuritate has been found to be comparable to that of synthetic plastics like high-density polyethylene (B3416737) (HDPE) and low-density polyethylene (LDPE). researchgate.net
Detailed findings from TGA studies on pure polyaleuritate (CNF-0, a polyaleuritate matrix without nanocellulose fillers) reveal a total weight loss of approximately 97%. researchgate.net This degradation occurs through two distinct steps at higher temperatures, indicating a stable material up to those points. researchgate.net
Table 2: Thermal Degradation Profile of Polyaleuritate via TGA
| Material | Degradation Event | Temperature of Maximum Degradation | Associated Process | Total Weight Loss |
| Pure Polyaleuritate | First Event | ~413 °C | Degradation of ester groups. researchgate.net | ~97% |
| Second Event | ~455 °C | Degradation of non-esterified hydroxyl groups. researchgate.net |
Microscopic Techniques for Morphological and Surface Analysis (e.g., FESEM)
Microscopic techniques are indispensable for analyzing the surface topography and morphology of materials at the micro- and nanoscale. Field Emission Scanning Electron Microscopy (FESEM) is a particularly powerful tool that uses a focused beam of electrons to scan a sample's surface, generating high-resolution images. nih.govmdpi.com This technique provides detailed information about surface texture, particle size, and the distribution of different phases within a material. nih.govresearchgate.net
In the context of aleuritic acid-derived materials, FESEM has been used to analyze the surface morphology of polyaleuritate films. Studies have shown that polyaleuritate synthesized through melt polycondensation forms a characteristically smooth and flat surface. researchgate.net This uniform morphology is a key property for applications such as coatings.
Table 3: Morphological Features of Aleuritic Acid-Based Materials by FESEM
| Material | Key Morphological Features | Implication |
| Pure Polyaleuritate Film | Smooth and flat surface. researchgate.net | Indicates uniform polymerization and film formation. |
| Polyaleuritate/Nanocellulose Biocomposite | Presence of micrometric flakes on the surface, leading to increased roughness. researchgate.net | Suggests aggregation of the nanocellulose filler within the polymer matrix. |
Applications in Advanced Materials Science and Engineering
Polymeric Materials and Bioplastics Derived from Aleuritic Acid
Aleuritic acid serves as a fundamental monomer for the synthesis of novel polyesters, known as polyaleuritates, and can be copolymerized with other monomers to tailor material properties.
The polymerization of aleuritic acid can be achieved through various methods, including solvent-free melt polycondensation and dehydropolycondensation acs.orgresearchgate.netnih.govncl.res.in. These processes leverage the hydroxyl and carboxylic acid groups of the aleuritic acid molecule to form ester linkages, creating linear or branched polymer chains. For instance, a novel biodegradable polymer, poly(aleuritic acid) (PAA), with a molecular weight (M̄w) of approximately 120,000, has been synthesized using a tin catalyst researchgate.netncl.res.in. Copolymerization with monomers like L-lactic acid has also been explored, yielding copolymers that exhibit pliable, soft, waxy, or viscous liquid characteristics depending on the aleuritic acid content ijrpc.com.
The characterization of these polymers typically involves techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) researchgate.netncl.res.in. These analyses confirm the successful polymerization and provide insights into the molecular weight, structure, and thermal properties of the resulting materials.
Aleuritic acid-based polymers can be effectively combined with reinforcing agents like nanocellulose to create advanced biocomposites acs.orgresearchgate.netcsic.esacs.org. The fabrication process typically involves blending aleuritic acid and nanocellulose in water, followed by polymerization via a solvent-free, melt polycondensation. This method yields free-standing and flexible biocomposite films. The compatibility between the polyaleuritate matrix and nanocellulose fillers is excellent, attributed to hydrogen bonding interactions between their polar groups researchgate.netcsic.esacs.org.
The addition of nanocellulose has been shown to significantly enhance the mechanical properties, wettability, and barrier properties of the resulting polyaleuritate biocomposites acs.orgresearchgate.netcsic.esacs.org.
Table 1: Influence of Nanocellulose on Polyaleuritate Biocomposite Properties
| Property | Effect of Nanocellulose Addition | Source Reference(s) |
| Mechanical Properties | Increased | acs.orgresearchgate.netcsic.esacs.org |
| Wettability | Increased | acs.orgresearchgate.netcsic.esacs.org |
| Barrier Properties | Increased | acs.orgresearchgate.netcsic.esacs.org |
| Thermal Stability | Determined by polyaleuritate matrix | acs.orgresearchgate.netcsic.esacs.org |
| Water Uptake | Determined by polyaleuritate matrix | acs.orgresearchgate.netcsic.esacs.org |
Aleuritic acid-derived materials exhibit promising performance characteristics for various applications, particularly in packaging. Polyaleuritate films produced via melt-polycondensation are insoluble, infusible, and thermostable nih.govus.escsic.es. They demonstrate acceptable water barrier capacity, although their water permeability is noted to be two to three orders of magnitude higher than conventional plastics like PET, PVDC, PVC, and PS. However, their water contact angle (WCA) values are comparable to these petroleum-based materials us.escsic.es.
Table 2: Comparative Water Barrier Properties
| Material/Property | ALE/PAL Polyesters | Conventional Plastics (PET, PVDC, PVC, PS) |
| Water Barrier Capacity | Acceptable | Generally higher |
| Water Permeability | 2-3 orders higher | Baseline |
| Water Contact Angle (WCA) | Similar | Baseline |
The thermal stability of polyaleuritates is also a key performance indicator. Decomposition stages are observed around 408°C and 455°C, with catalyzed samples showing slightly lower onset decomposition temperatures nih.gov.
Development of Sustainable Coatings and Resins
Aleuritic acid is a versatile precursor for sustainable coatings and resins, offering properties suitable for applications ranging from food packaging to wood finishes. Insoluble and thermostable coatings can be prepared from aleuritic acid through melt-condensation polymerization in air, often without the need for solvents or catalysts nih.govus.esmdpi.com. This process is attractive for large-scale production.
One notable development is the creation of zinc polyaleuritate ionomer coatings. These coatings, prepared by reacting aleuritic acid with zinc oxide nanoparticles, are designed as a sustainable, Bisphenol A-free alternative for metal food packaging. They exhibit improved mechanical properties and wettability compared to BPA-based resins, with low migration values, suggesting their suitability for food contact applications nih.gov.
Furthermore, aleuritic acid can be combined with other materials, such as cellulose (B213188) ethers and esters, to create lacquers and plastics . Its high thermoplasticity and oil resistance make it an ideal component in adhesive formulations, with studies indicating that up to 60% can be compounded for optimal performance .
Contribution to Renewable and Biodegradable Material Innovation
Aleuritic acid's natural origin from shellac, a renewable resource, and its inherent biodegradability underscore its significant contribution to the innovation of sustainable and eco-friendly materials omrglobal.combiosynth.commarketresearchintellect.com. The increasing global demand for bio-based chemicals, driven by environmental regulations and consumer preferences for sustainable products, further propels the interest in aleuritic acid omrglobal.commarketresearchintellect.com.
The extraction and processing of aleuritic acid are becoming more efficient and cost-effective due to advancements in biotechnology and chemical engineering marketresearchintellect.com. Research into the variability of aleuritic acid content in different lac resins, influenced by factors such as lac insect species, host plants, and storage conditions, aims to optimize its utilization researchgate.netpurnank.co.in. For instance, Kerria chinensis lac has shown a higher extractable aleuritic acid content (up to 28%) compared to Kerria sharda (13%) researchgate.netpurnank.co.in.
As a versatile chemical building block, aleuritic acid facilitates the development of materials that can replace petroleum-based plastics, contributing to a circular economy and reducing the environmental footprint of various industries, including packaging, cosmetics, and pharmaceuticals omrglobal.combiosynth.commarketresearchintellect.com.
Pharmacological and Biotechnological Research Applications
Role in Drug Delivery Systems and Nanoparticle Formulation
The unique chemical properties of aleuritic acid make it a person of interest in the realm of drug delivery and nanomedicine. biosynth.com While direct applications in nanoparticle formulations are still an emerging area of research, its derivatives and the broader class of shellac-based compounds, of which it is a primary constituent, show considerable promise. nih.gov
The principles of nanomedicine involve utilizing nanomaterials for various medical applications, including diagnostics and targeted drug delivery. frontiersin.org The inherent biocompatibility and biodegradability of natural resins like shellac are advantageous for creating drug delivery vehicles. biosynth.comnih.gov Formulating poorly water-soluble drugs into nanoparticles can improve their bioavailability and therapeutic effectiveness. science.gov Researchers are exploring the use of natural polymers, such as those derived from shellac, to create nanoparticles that can encapsulate therapeutic agents, potentially enhancing their delivery and efficacy. biosynth.comnih.gov The functional groups present in aleuritic acid, specifically its hydroxyl and carboxylic acid moieties, offer potential sites for chemical modification, which could be leveraged to create tailored drug delivery systems. biosynth.comnih.gov
Precursor for Active Pharmaceutical Ingredients (APIs) and Bioactive Compounds
Aleuritic acid serves as a valuable starting material for the synthesis of various bioactive compounds and active pharmaceutical ingredients (APIs). jagdambalac.comafsuter.comselleckchem.com Its polyhydroxy nature allows for a range of chemical transformations, making it a versatile building block in organic synthesis. biosynth.com
One notable application is in the synthesis of prostaglandins (B1171923), which are potent, hormone-like substances with diverse physiological effects. foreverest.netresearchgate.net Additionally, aleuritic acid is used to produce glucose monoaleuritate, a non-toxic and non-hemolytic compound that has been investigated as an isocaloric substitute for dietary tripalmitin. jagdambalac.comafsuter.com The synthesis of cyclic ureides is another area where aleuritic acid has been employed. researchgate.net The unique structural features of aleuritic acid continue to make it a target for researchers exploring the synthesis of novel and medicinally relevant molecules. sabinsa.euresearchgate.net
| Synthesized Compound/Class | Therapeutic Area/Application |
| Prostaglandins | Diverse physiological regulation |
| Glucose Monoaleuritate | Isocaloric substitute for dietary fats |
| Cyclic Ureides | Bioactive compounds |
Applications in Perfumery and Flavor Chemistry
The fragrance industry has long utilized aleuritic acid as a key precursor for the synthesis of valuable aroma compounds, particularly macrocyclic musks. wikipedia.orgsabinsa.eu These large-ring lactones and ketones are highly prized for their persistent and sensual musk-like odors, which are foundational in many fine fragrances. jagdambalac.comafsuter.com
Aleuritic acid is a cornerstone in the synthesis of several commercially important macrocyclic musks. jagdambalac.comperfumerflavorist.com Its linear chain and terminal functional groups make it an ideal starting material for cyclization reactions that form the large rings characteristic of these fragrance ingredients. perfumerflavorist.comperfumerflavorist.com
Key macrocyclic musks synthesized from aleuritic acid include:
Ambrettolide: A macrocyclic lactone that is the main odorous principle of ambrette seed oil. jagdambalac.comrsc.org Several synthetic routes have been developed to produce ambrettolide from aleuritic acid. rsc.orgscentree.co
Isoambrettolide: An isomer of ambrettolide, which is also a valuable fragrance component. jagdambalac.comperfumerflavorist.comgoogle.com
Civetone (B1203174): A macrocyclic ketone and the primary odorous component of civet oil, which is sourced from the African civet. jagdambalac.comparwatishellac.comwikipedia.org The synthesis of civetone from aleuritic acid provides a more ethical and sustainable alternative to animal-derived sources. researchgate.net
Exaltone: Another significant macrocyclic musk used in perfumery. jagdambalac.comparwatishellac.com
The synthesis of these compounds often involves multiple steps, including modifications of the hydroxyl and carboxylic acid groups of aleuritic acid to facilitate the final ring-closing reaction. perfumerflavorist.comrsc.orggoogle.com
| Macrocyclic Musk | Natural Source (if applicable) | Key Odor Characteristic |
| Ambrettolide | Ambrette seeds | Musky, floral |
| Isoambrettolide | Not applicable (synthetic) | Musky |
| Civetone | African Civet | Musky, fecal (pleasant in dilution) |
| Exaltone | Not applicable (synthetic) | Musky, sweet |
The versatile chemical structure of aleuritic acid also lends itself to the synthesis of various insect sex pheromones. researchgate.netresearchgate.netgoogle.com These chemical signals are used by insects for communication, particularly for mating, and their synthetic versions are valuable tools in integrated pest management programs. frontiersin.orgwikipedia.orgrsc.org
By employing various chemical reactions to modify the carbon chain length and functional groups of aleuritic acid, researchers have successfully synthesized a range of monoolefinic and diolefinic insect sex pheromones. researchgate.net This includes the synthesis of (Z)-7-alkenyl and (Z)-9-alkenyl acetates, which are common components of lepidopteran pheromones. researchgate.netnih.gov Specific examples of pheromones synthesized from aleuritic acid derivatives include muscalure (B13447) and hexalure. perfumerflavorist.com The ability to produce these complex molecules from a readily available natural resource like aleuritic acid is of significant interest for developing environmentally friendly pest control strategies. rsc.org
Potential in Agricultural Biotechnology (e.g., Plant Growth Regulators)
The application of aleuritic acid and its derivatives extends into the field of agricultural biotechnology, with research indicating its potential as a plant growth regulator. chemshel.com One notable derivative, 1-triacontanol, has been synthesized from aleuritic acid. perfumerflavorist.com 1-Triacontanol is a known plant growth stimulant that can enhance crop yields and quality. The synthesis of such compounds from a renewable resource like shellac presents a sustainable approach to developing agricultural biochemicals. afsuter.com Further research is ongoing to explore the full potential of aleuritic acid-derived compounds in enhancing plant growth and improving agricultural productivity.
Challenges, Research Gaps, and Future Directions
Advancements in High-Yield and High-Purity Extraction from Natural Sources
Traditional methods for extracting aleuritic acid from seedlac are often time-consuming and result in variable yields and purity. saraogishellac.com Conventional processes can take 15 to 20 days per batch, yielding only 12-14% aleuritic acid. csmcri.res.in This inefficiency presents a significant hurdle for its cost-effective industrial application.
Recent research has focused on developing more efficient and eco-friendly extraction protocols. A modified technique that combines alkaline hydrolysis with a salting-out mechanism and a polarity-manipulated solvent system has shown considerable promise, consistently producing yields of 17–18% with a purity of over 99%. saraogishellac.com Furthermore, this method significantly improves the recovery yield during recrystallization to 85–95%, a substantial increase from the 50-60% recovery seen with traditional techniques. saraogishellac.com
| Extraction Method | Reported Yield | Reported Purity | Key Advantages |
|---|---|---|---|
| Traditional Alkaline Hydrolysis | 10–20% saraogishellac.com | 70–94% saraogishellac.com | Established, well-understood process. |
| Modified Alkaline Hydrolysis with Salting-Out | 17–18% saraogishellac.com | >99% saraogishellac.com | High purity, improved recrystallization recovery (85–95%). saraogishellac.com |
| Microwave-Assisted Extraction (MAE) | Up to 85–86% recovery of theoretical amount rsc.org | >98% rsc.org | Drastically reduced processing time (1.5–2 days), eco-friendly. rsc.org |
| Reactive Adsorption on Functionalized Polymers | 92% researchgate.net | 94% researchgate.net | High recovery and purity through selective adsorption. |
Future research should continue to focus on optimizing these advanced techniques for scalability and further reducing the environmental impact.
Deeper Elucidation of Complex Biosynthetic Pathways in Lac Insects
Understanding the biosynthetic pathway of aleuritic acid in lac insects, such as Kerria lacca, is crucial for potential biotechnological production. foreverest.netjagdambalac.com Current research suggests that acetyl-CoA is the common precursor for both aleuritic acid and the sesquiterpenic acids that also comprise lac resin. foreverest.netjagdambalac.com
The biosynthesis is thought to begin with the multi-step elongation of hexadecanoic acid, catalyzed by fatty acid synthase. jagdambalac.com Subsequent hydroxylations are likely carried out by cytochrome P450 enzymes. foreverest.netjagdambalac.com Transcriptomic analyses of lac insects have started to identify candidate genes potentially involved in these processes, including those related to fatty acid synthesis and terpenoid biosynthesis. glpbio.com These studies provide a foundation for a more detailed molecular understanding of lac resin formation.
However, the complete enzymatic cascade and the regulatory mechanisms governing this pathway remain to be fully elucidated. Future research should aim to:
Functionally characterize the identified candidate genes to confirm their roles in the biosynthetic pathway.
Identify and characterize all the enzymes involved, particularly the specific cytochrome P450s responsible for the hydroxylations.
Investigate the regulatory networks that control the expression of these biosynthetic genes.
A comprehensive understanding of this pathway is a prerequisite for its successful heterologous expression in microbial systems for sustainable aleuritic acid production.
Exploration of Novel Derivatization Pathways for Enhanced Functionality
The chemical structure of aleuritic acid, featuring three hydroxyl groups and a terminal carboxylic acid, makes it a versatile platform for chemical derivatization. biosynth.com It is already an important starting material in the fragrance industry for the synthesis of macrocyclic musk compounds like civetone (B1203174) and ambrettolide. saraogishellac.comchemshel.com Other derivatives include glucose manoaleuritate, which has potential applications in medicine as a non-toxic, water-soluble compound. jagdambalac.com
The reactivity of its hydroxyl and carboxyl groups allows for a wide range of chemical modifications, including:
Esterification: The hydroxyl groups can be esterified to create various esters for potential use as plasticizers or in lacquer formulations. jagdambalac.com
Polymerization: Condensation reactions with compounds like phthalic anhydride (B1165640) and glycerin can produce plastics with good adhesive properties. jagdambalac.com
Lactonization: Intramolecular esterification can lead to the formation of lactones, which are valuable in the fragrance industry. chemshel.com
Future research should focus on exploring novel derivatization pathways to synthesize new molecules with enhanced or entirely new functionalities. This could involve leveraging modern synthetic methodologies to create derivatives with improved bioactive properties for pharmaceutical applications or advanced material characteristics for use in high-performance polymers.
Comprehensive in vivo Biological Activity Profiling and Toxicological Assessments
Despite its use in the synthesis of compounds for the fragrance and pharmaceutical industries, there is a significant gap in the scientific literature regarding the comprehensive in vivo biological activity and toxicological profile of pure aleuritic acid. While some derivatives like glucose manoaleuritate are reported to be non-toxic, detailed studies on aleuritic acid itself are lacking. jagdambalac.com
Material safety data sheets indicate that the toxicological properties of aleuritic acid have not been fully investigated. nih.gov This lack of data is a major challenge for its broader application, particularly in areas that involve direct human contact or consumption, such as cosmetics and pharmaceuticals.
Future research must prioritize:
Systematic in vivo studies in animal models to evaluate its biological effects, including its potential therapeutic properties.
Comprehensive toxicological assessments to determine its safety profile, including acute and chronic toxicity, mutagenicity, and carcinogenicity.
Generating this crucial data is essential for regulatory approval and for ensuring the safe use of aleuritic acid in new and existing applications.
Development of Green Chemistry Principles in Aleuritic Acid Production and Utilization
The traditional production of aleuritic acid raises environmental concerns due to the lengthy processes and the use of various chemicals. csmcri.res.in The generation of significant amounts of waste effluent is a particular challenge, as its disposal can lead to environmental pollution. ijcrcps.com
Adhering to the principles of green chemistry is essential for the sustainable future of aleuritic acid production. Recent advancements in extraction, such as microwave-assisted methods, are a step in the right direction as they reduce the use of toxic chemicals and organic solvents. rsc.org
Future efforts in this area should focus on:
Waste Valorization: Developing methods to utilize the by-products of aleuritic acid extraction. For example, the gummy mass left after extraction has been investigated for use in creating particle boards. mdpi.com
Solvent Recovery and Reuse: Implementing efficient processes for the recovery and recycling of solvents used in extraction and purification.
Enzymatic Processes: Exploring the use of enzymes for the hydrolysis of shellac, which could offer a milder and more environmentally friendly alternative to harsh alkaline hydrolysis.
By integrating these green chemistry principles, the environmental footprint of aleuritic acid production can be significantly minimized, enhancing its appeal as a sustainable chemical.
Integration of Aleuritic Acid Research with Systems Biology and Synthetic Biology Platforms
Systems biology and synthetic biology offer transformative potential for the production of natural products. These platforms could provide a sustainable and controlled alternative to extraction from natural sources.
Systems biology can be employed to create a comprehensive model of the aleuritic acid biosynthetic pathway in lac insects. By integrating genomic, transcriptomic, proteomic, and metabolomic data, researchers can gain a deeper understanding of the metabolic fluxes and regulatory networks involved. This knowledge is invaluable for identifying bottlenecks in the pathway and for designing effective metabolic engineering strategies.
Synthetic biology provides the tools to engineer microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce aleuritic acid. youtube.comnih.gov This involves:
Pathway Reconstruction: Introducing the genes encoding the biosynthetic enzymes for aleuritic acid into a microbial chassis.
Metabolic Engineering: Optimizing the host's metabolism to increase the supply of precursors (like acetyl-CoA) and redirect carbon flux towards aleuritic acid production. mdpi.com
Process Optimization: Fine-tuning fermentation conditions to maximize yield and productivity.
The integration of these platforms represents a paradigm shift from reliance on natural extraction to sustainable bio-manufacturing. While still in its nascent stages for aleuritic acid, this approach holds the key to unlocking its widespread and cost-effective production for a variety of industrial applications.
Q & A
Q. What are the established methods for synthesizing Aleuritic acid from natural sources?
Aleuritic acid is commonly isolated from shellac resin or its皂化废液 (saponification waste). A validated protocol involves hydrolysis under acidic conditions (e.g., concentrated HCl at 100°C for 7 hours) with a solid-liquid ratio of 3:5 (g:mL). Post-synthesis purification includes decolorization with activated clay (10% w/w) and recrystallization using 20% ethanol. This method yields ~3.78% with 80.65% purity, confirmed via structural analysis .
Q. How is Aleuritic acid characterized to confirm its chemical structure and purity?
Characterization relies on spectroscopic and chromatographic techniques:
- Mass spectrometry (MS) and NMR (¹H/¹³C) identify hydroxyl fatty acid derivatives and isomers (e.g., trimethyl ethers) .
- Elemental analysis validates purity, supplemented by melting point determination and thin-layer chromatography (TLC) .
- High-performance liquid chromatography (HPLC) resolves isomers, aided by deconvolution algorithms (e.g., AMDIS) to differentiate retention times .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve Aleuritic acid yield while maintaining purity?
A factorial design of experiments (DoE) is recommended:
- Temperature : Elevated temperatures (90–110°C) enhance hydrolysis but risk side reactions.
- Acid concentration : Higher HCl concentrations increase hydrolysis efficiency but may degrade products.
- Recrystallization solvent : Ethanol (20%) balances purity and yield, reducing polar impurities . Statistical tools (e.g., ANOVA) can identify parameter significance, while response surface methodology (RSM) models optimal conditions .
Q. What analytical challenges arise in distinguishing Aleuritic acid isomers, and how are they resolved?
Isomerization during derivatization (e.g., methylation with TMAH) complicates chromatographic separation. Solutions include:
- Derivatization control : Limiting reaction time to minimize isomer formation.
- Deconvolution software : AMDIS isolates overlapping peaks by analyzing unique mass spectral fragments (e.g., m/z 45 vs. 95) .
- Multi-dimensional chromatography : GC×GC or LC-MS/MS enhances resolution for structurally similar derivatives .
Q. How should researchers address discrepancies in reported purity levels across studies?
Cross-validation using complementary methods is critical:
- Quantitative NMR (qNMR) provides absolute purity measurements.
- Combined elemental analysis and HPLC detects inorganic residues and organic impurities.
- Inter-laboratory comparisons harmonize protocols, ensuring reproducibility (e.g., adhering to Beilstein Journal’s experimental reporting standards) .
Q. What steps ensure reproducibility of Aleuritic acid synthesis protocols?
Key practices include:
- Detailed documentation : Precise reagent ratios, temperature ramps, and purification steps (e.g., "10% activated clay, stirred at 50°C for 30 minutes") .
- Supplementary materials : Uploading raw spectral data, chromatograms, and step-by-step videos to repositories like Figshare or institutional databases .
- Negative controls : Replicating experiments without critical reagents to identify contamination sources .
Q. How can computational methods aid in predicting Aleuritic acid reactivity or stability?
- Density functional theory (DFT) : Models electron distribution to predict esterification or oxidation sites.
- Molecular dynamics (MD) : Simulates degradation pathways under varying pH/temperature conditions.
- Cheminformatics databases : PubChem and SciFinder provide thermodynamic data (e.g., ΔG of hydrolysis) to guide experimental design .
Contradictory Data & Validation
Q. How to resolve contradictions in Aleuritic acid’s reported biological activity or chemical behavior?
- Meta-analysis : Systematically compare studies for confounding variables (e.g., solvent polarity in bioassays).
- Replicate key experiments : Use standardized reagents (e.g., Sigma-Aldrich’s certified reference materials).
- Peer review : Preprint platforms (e.g., ChemRxiv) enable rapid community feedback before formal publication .
Methodological Best Practices
Q. What ethical and safety considerations apply when handling Aleuritic acid?
- Safety protocols : Use fume hoods for HCl handling; document waste disposal per OSHA guidelines.
- Ethical reporting : Disclose conflicts of interest (e.g., industry funding) and adhere to journal policies on data transparency .
Q. How to design a robust literature review framework for Aleuritic acid research?
- Database selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies.
- Citation tracking : Use tools like Connected Papers to map seminal studies and emerging trends.
- Critical appraisal : Assess methodological rigor via checklists (e.g., CONSORT for experimental studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
